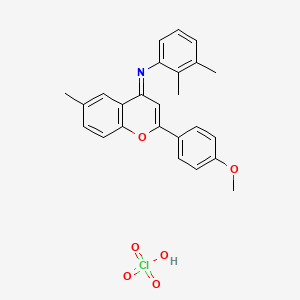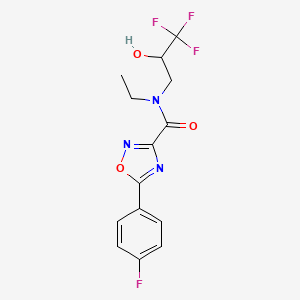![molecular formula C18H19N3O3 B6750523 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide](/img/structure/B6750523.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide is a complex organic compound that features both an oxazole and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-1,2-oxazole.
Quinoline Derivative Preparation: The 8-hydroxyquinoline moiety can be prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the oxazole and quinoline derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.
Substitution: Both the oxazole and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced oxazole derivatives.
科学的研究の応用
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Its ability to chelate metal ions can be utilized in studying metal-protein interactions and developing metal-based drugs.
Industrial Applications: It can be used as a precursor for synthesizing more complex molecules with specific functionalities.
作用機序
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the oxazole ring may interact with protein active sites, leading to inhibition or modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
- 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone
Uniqueness
Compared to these similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide is unique due to the presence of both the oxazole and quinoline moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in various scientific fields.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-15(12(2)24-21-11)7-8-16(22)20-10-14-6-5-13-4-3-9-19-17(13)18(14)23/h3-6,9,23H,7-8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJOLDPALBJCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate](/img/structure/B6750451.png)
![[3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone](/img/structure/B6750452.png)
![(4R,5R)-1-methyl-4-[3-(N-methylanilino)propylamino]-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one](/img/structure/B6750464.png)
![N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide](/img/structure/B6750472.png)
![N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide](/img/structure/B6750478.png)

![4-Chloro-2-fluoro-6-[[[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]amino]methyl]phenol](/img/structure/B6750490.png)
![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide](/img/structure/B6750495.png)
![Methyl 1-[(2-pyridin-4-ylpropanoylamino)methyl]cyclopropane-1-carboxylate](/img/structure/B6750503.png)
![2-(2,6-difluorophenyl)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide](/img/structure/B6750530.png)
![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B6750539.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]pyridine-3-carboxamide](/img/structure/B6750541.png)
![2-[3-[[(2S)-3-methoxybutan-2-yl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6750559.png)
